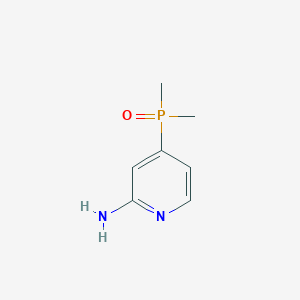

(2-Aminopyridin-4-yl)dimethylphosphine oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The InChI code for “(2-Aminopyridin-4-yl)dimethylphosphine oxide” is 1S/C7H11N2OP/c1-11(2,10)7-5-6(8)3-4-9-7/h3-5H,1-2H3, (H2,8,9) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis

“(2-Aminopyridin-4-yl)dimethylphosphine oxide” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications

Medicinal Chemistry

Phosphine oxides: , such as (2-Aminopyridin-4-yl)dimethylphosphine oxide, are gaining attention in medicinal chemistry due to their unique structural features. They serve as strong hydrogen bond acceptors and offer a tetrahedral center that can be derivatized in multiple ways . This compound has been used in the development of drugs like brigatinib , an ALK inhibitor for treating non-small cell lung cancer . The increased polarity of phosphine oxide analogs leads to improved solubility, decreased lipophilicity, and enhanced metabolic stability .

Organic Synthesis

In organic synthesis, (2-Aminopyridin-4-yl)dimethylphosphine oxide is valuable due to its chemical stability and polar nature. It can be incorporated into organic compounds to increase solubility and reduce lipophilicity, which is beneficial for creating more effective pharmaceutical agents .

Analytical Chemistry

This compound is used in analytical chemistry for its reliable physicochemical properties, which are essential for quality control and method development. Its stability and solubility make it suitable for various analytical techniques, including NMR, HPLC, LC-MS, and UPLC .

Pharmacology

Phosphine oxides play a significant role in pharmacology. They are involved in drug development, where their introduction into molecules can lead to drugs with better pharmacokinetic properties, such as increased half-life and improved metabolic stability .

Safety and Hazards

Mechanism of Action

Target of Action

Phosphine oxides, a group to which this compound belongs, have been used in the development of various pharmaceuticals . For instance, brigatinib, an FDA-approved anticancer drug, contains a fragment of phosphine oxide .

Mode of Action

Phosphine oxides offer a unique structural feature of a very strong h-bond acceptor attached to a tetrahedral center with three potential vectors for derivatization . This allows them to interact with their targets in a unique manner.

Pharmacokinetics

Phosphine oxides, including (2-Aminopyridin-4-yl)dimethylphosphine oxide, are more polar than some classical functional groups such as amides or sulfonamides . This leads to a dramatic increase in solubility and decrease of lipophilicity . The increased polarity of the phosphine oxide analogs leads to improved metabolic stability, i.e., increased half-life in human liver microsomes . These properties impact the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their bioavailability.

Result of Action

The incorporation of phosphine oxide into certain compounds has been shown to significantly increase solubility and decrease lipophilicity while having similar biological profiles in vivo .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2-Aminopyridin-4-yl)dimethylphosphine oxide. For instance, storage temperature can affect the stability of the compound . It is recommended to keep it in a dark place, sealed in dry conditions, at 2-8°C .

properties

IUPAC Name |

4-dimethylphosphorylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N2OP/c1-11(2,10)6-3-4-9-7(8)5-6/h3-5H,1-2H3,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUOCCWPLNFUJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CC(=NC=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N2OP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Aminopyridin-4-yl)dimethylphosphine oxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one dihydrochloride](/img/structure/B2942780.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2942782.png)

![2-(1-Methylpyrazol-4-yl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2942787.png)

![N-[2-(4-methylphenyl)-4-oxochromen-7-yl]acetamide](/img/structure/B2942789.png)

![2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2942790.png)

![2-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid](/img/structure/B2942793.png)